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molecular formula C12H16O5 B8776168 Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Cat. No. B8776168
M. Wt: 240.25 g/mol
InChI Key: CEAKAIYDERWAJF-UHFFFAOYSA-N
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Patent
US08541429B2

Procedure details

30 g (0.125 mol) of ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate were dissolved in 150 mL of glacial acetic acid and 6.5 mL of methylhydrazine were added. The mixture was stirred at room temperature for 6 hours. The solvent was then evaporated and the crude redissolved with water, the solution made basic with 30% NH4OH and extracted with chloroform. The organic layer was then dried over Na2SO4 and concentrated. The residue was chromatographed on a silica gel column (eluant: chloroform) and crystallized from a mixture n-hexane/diethyl ether (TLC chloroform; 63% yield as a white solid).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[C:5](=O)[CH:6]([C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:7][CH2:8][CH:9]=1)C.[CH3:18][NH:19][NH2:20]>C(O)(=O)C>[CH3:18][N:19]1[C:5]2[C:4](=[O:3])[CH2:9][CH2:8][CH2:7][C:6]=2[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:20]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC=1C(C(CCC1)C(C(=O)OCC)=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
methylhydrazine
Quantity
6.5 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude redissolved with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column (eluant: chloroform)
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture n-hexane/diethyl ether (TLC chloroform

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CN1N=C(C=2CCCC(C12)=O)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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